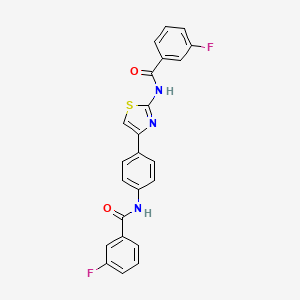

3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[4-[2-[(3-fluorobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2N3O2S/c24-17-5-1-3-15(11-17)21(29)26-19-9-7-14(8-10-19)20-13-31-23(27-20)28-22(30)16-4-2-6-18(25)12-16/h1-13H,(H,26,29)(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZDHMHRLYISRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of 3-fluorobenzamide: This can be achieved by reacting 3-fluorobenzoic acid with ammonia or an amine.

Synthesis of thiazole ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling reactions: The final step involves coupling the synthesized thiazole ring with 3-fluorobenzamide using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure incorporates a thiazole ring and multiple aromatic systems, which contribute to its biological activity. Compounds with similar structures have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties. The thiazole moiety is particularly noted for its ability to inhibit specific enzymes involved in disease processes, making it a candidate for antibiotic development against resistant bacteria.

Antimicrobial Activity

Research indicates that derivatives of this compound may inhibit bacterial enzymes critical for cell wall synthesis. This positions 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide as a potential antimicrobial agent, especially against resistant strains of bacteria. The fluorination in its structure enhances metabolic stability and biological activity, which are crucial for drug efficacy.

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies showing that thiazole derivatives can interact with cancer cell pathways. Its unique molecular structure may allow for modifications that improve selectivity and potency against specific cancer types.

Synthesis and Characterization

The synthesis of 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide typically involves multi-step reactions. These synthetic pathways require optimization to achieve high yields and purity of the target compound. The key steps often include:

- Formation of the thiazole ring : This step is critical as it establishes the core structure necessary for biological activity.

- Fluorination : The introduction of fluorine atoms can enhance the compound's binding affinity to biological targets.

- Amide bond formation : This step is essential for the final structure and can influence the compound's reactivity and stability.

Biological Interaction Studies

Interaction studies involving 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide often focus on its binding affinities to various biological targets. Computational docking studies provide insights into how this compound interacts with enzymes or receptors at the molecular level. Such studies are crucial for understanding the mechanisms behind its biological activity and guiding further modifications to enhance efficacy.

Case Studies and Research Findings

Numerous studies have explored the applications of compounds similar to 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide, showcasing their potential in treating various diseases:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring and fluorine atoms play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related thiazole derivatives:

Key Observations:

Electronic and Steric Modifications: Fluorine atoms in the target compound balance lipophilicity and metabolic stability, whereas bulkier groups (e.g., CF3 in 14f, tert-butyl in TTFB) prioritize steric effects over electronic tuning .

Biological Activity: Compounds with trifluoromethyl groups (e.g., 14f) exhibit strong anticancer activity due to enhanced target binding, while the target compound’s dual fluorobenzamide design may enable multi-target engagement . Pyridyl-thiazole derivatives (e.g., ) show immunomodulatory effects via NF-κB activation, suggesting divergent therapeutic applications compared to the target compound .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in and , involving sequential amide couplings and thiazole ring formation. Yields and purity depend on fluorine’s compatibility with reaction conditions .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The position and number of fluorine atoms critically influence bioactivity. Mono-fluorinated analogs (e.g., TTFB) prioritize steric effects, while dual fluorination in the target compound may optimize electronic and spatial interactions.

- Pharmacokinetics : Fluorine’s small size and high electronegativity improve metabolic stability and logP values compared to bulkier substituents (e.g., CF3), as seen in 14f .

- Target Selectivity : Symmetrical fluorobenzamide groups could enable dual inhibition of related enzymes (e.g., kinases or proteases), whereas sulfonamide-linked derivatives () may target sulfhydryl-containing proteins .

Biological Activity

3-Fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide is a synthetic compound notable for its complex structure, which includes a thiazole ring and multiple aromatic systems. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine atoms in its structure often enhances metabolic stability and biological activity, making it a valuable candidate for drug development.

Chemical Structure and Properties

The compound's molecular formula is , and it features the following key components:

| Property | Value |

|---|---|

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide |

| Chemical Structure | Chemical Structure |

The unique arrangement of functional groups contributes to its reactivity and biological activity. The thiazole moiety is particularly significant as it has been associated with various biological functions, especially in enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. The thiazole ring may inhibit bacterial enzymes critical for cell wall synthesis, positioning 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide as a promising candidate for antibiotic development. In vitro studies have shown that derivatives of this compound can effectively combat resistant strains of bacteria, showcasing their potential in addressing antibiotic resistance issues .

Anti-inflammatory Properties

The anti-inflammatory effects of thiazole-containing compounds are well-documented. Studies suggest that 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer properties of this compound have also been explored. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide may target specific cancer cell lines, leading to reduced viability and increased apoptosis .

The mechanism by which 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide exerts its biological effects likely involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in bacterial cell wall synthesis or inflammatory pathways, inhibiting their function.

- Receptor Interaction : It may interact with receptors that modulate cellular signaling pathways related to inflammation or cancer progression.

Computational docking studies provide insights into these interactions, revealing how structural features influence binding affinities and selectivity towards targets .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL against resistant strains of Staphylococcus aureus.

- Anti-inflammatory Activity : In a murine model of inflammation induced by turpentine oil, administration of the compound led to a significant reduction in edema compared to control groups.

- Anticancer Activity : A series of experiments on human breast cancer cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-fluoro-N-(4-(4-(3-fluorobenzamido)phenyl)thiazol-2-yl)benzamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the thiazole core followed by sequential benzamide functionalization. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .

- Amide coupling : Use of coupling agents like EDC/HOBt or DCC to attach fluorinated benzamide groups to the thiazole nitrogen .

- Optimization : Control reaction temperature (60–80°C for amide coupling), solvent polarity (DMF for solubility), and monitor progress via TLC or HPLC . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectral Analysis :

- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and fluorine-coupled splitting patterns. Thiazole protons appear at δ 7.5–8.0 ppm .

- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity. Retention times and UV-Vis spectra (λ ~260–280 nm) corroborate structural consistency .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action when initial binding assays and enzymatic studies yield contradictory results?

- Methodological Answer :

- Multi-technique validation : Combine molecular docking (e.g., AutoDock Vina) to predict binding poses with surface plasmon resonance (SPR) for kinetic analysis (KD, kon/koff) .

- Fluorescence polarization assays : Quantify target engagement in real-time, adjusting buffer conditions (pH, ionic strength) to mimic physiological environments .

- Off-target screening : Use kinase/GPCR panels to rule out non-specific interactions. Contradictions may arise from assay-specific artifacts (e.g., detergent interference) .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents (e.g., replace 3-fluoro with chloro, vary phenyl ring substituents) .

- Biological testing : Evaluate analogs against cancer cell lines (e.g., MTT assay) and enzymatic targets (e.g., IC50 determination).

- Data correlation : Use computational tools (CoMFA, molecular dynamics) to link structural features (e.g., fluorine’s electronegativity, thiazole’s planarity) to activity trends .

Q. What experimental approaches are effective in resolving discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS), bioavailability, and metabolite formation (e.g., hydrolysis of benzamide) .

- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs .

- In vitro-in vivo correlation (IVIVC) : Adjust in vitro assays (e.g., 3D spheroid models, serum-containing media) to better replicate in vivo conditions .

Data Contradiction Analysis

- Example : If the compound shows potent in vitro kinase inhibition but poor in vivo tumor suppression:

- Hypothesis 1 : Poor solubility or metabolic instability.

- Testing :

- Solubility : Use PEG or cyclodextrin formulations .

- Metabolite ID : LC-HRMS to identify degradation products .

- Resolution : Prodrug derivatization (e.g., ester masking of benzamide) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.